2-(Aminomethyl)-1-cyclopropylpentan-1-ol
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Overview
Description
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is an organic compound with a unique structure that combines an aminomethyl group, a cyclopropyl ring, and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reductive amination of cyclopropylmethylamine with pentanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-cyclopropylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
2-(Aminomethyl)-1-cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl ring provides rigidity and specificity to the binding interactions. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar structure but with a different alkyl chain length.
2-Aminomethyl-1-cyclopropylbutanol: Similar structure but with a shorter alkyl chain.
Cyclopropylmethylamine: Lacks the hydroxyl group and longer alkyl chain.
Uniqueness
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the cyclopropyl ring enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H19NO |
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Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-8(6-10)9(11)7-4-5-7/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
WWONZBCKZCWWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C1CC1)O |
Origin of Product |
United States |
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